molecular formula C18H25N5O B6456943 4-{4-[(5-cyclopropyl-1,2-oxazol-3-yl)methyl]piperazin-1-yl}-2,5,6-trimethylpyrimidine CAS No. 2549046-98-0

4-{4-[(5-cyclopropyl-1,2-oxazol-3-yl)methyl]piperazin-1-yl}-2,5,6-trimethylpyrimidine

Cat. No. B6456943
CAS RN: 2549046-98-0
M. Wt: 327.4 g/mol
InChI Key: MLLBMBPXOYDIOL-UHFFFAOYSA-N
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Description

The compound “4-{4-[(5-cyclopropyl-1,2-oxazol-3-yl)methyl]piperazin-1-yl}-2,5,6-trimethylpyrimidine” is a complex organic molecule. It contains several functional groups including a cyclopropyl group, an oxazole ring, a piperazine ring, and a trimethylpyrimidine ring .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, including the formation of the oxazole ring and the coupling of the various components. The cyclopropyl group could potentially be introduced using a cyclopropylating reagent . The oxazole ring could be formed through a cyclization reaction, and the piperazine and pyrimidine rings could be formed through a series of condensation reactions .


Molecular Structure Analysis

The molecular structure of this compound is quite complex, with several rings and functional groups. The oxazole ring is a five-membered ring containing three carbon atoms, one nitrogen atom, and one oxygen atom. The piperazine ring is a six-membered ring containing four carbon atoms and two nitrogen atoms. The pyrimidine ring is a six-membered ring containing four carbon atoms and two nitrogen atoms .


Chemical Reactions Analysis

The compound could potentially undergo a variety of chemical reactions, depending on the conditions. For example, the oxazole ring could potentially undergo nucleophilic substitution reactions, while the piperazine ring could potentially undergo alkylation reactions .

properties

IUPAC Name

5-cyclopropyl-3-[[4-(2,5,6-trimethylpyrimidin-4-yl)piperazin-1-yl]methyl]-1,2-oxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25N5O/c1-12-13(2)19-14(3)20-18(12)23-8-6-22(7-9-23)11-16-10-17(24-21-16)15-4-5-15/h10,15H,4-9,11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLLBMBPXOYDIOL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C(N=C1N2CCN(CC2)CC3=NOC(=C3)C4CC4)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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